molecular formula C18H24F2N2O B12263473 1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine

1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine

Cat. No.: B12263473
M. Wt: 322.4 g/mol
InChI Key: RNWAEUJPVVRWJY-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine is a synthetic organic compound that features a piperidine ring structure with benzyl and difluoropiperidine substituents

Preparation Methods

The synthesis of 1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1-Benzylpiperidine-4-carbonyl chloride: This intermediate is prepared by reacting 1-benzylpiperidine with thionyl chloride.

    Introduction of Difluoropiperidine: The 1-benzylpiperidine-4-carbonyl chloride is then reacted with 4,4-difluoropiperidine under controlled conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(1-Benzylpiperidine-4-carbonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:

    1-Benzylpiperidine-4-carbonyl chloride: This compound is a key intermediate in the synthesis of the target compound.

    4,4-Difluoropiperidine: Another important precursor used in the synthesis.

    Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H24F2N2O

Molecular Weight

322.4 g/mol

IUPAC Name

(1-benzylpiperidin-4-yl)-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C18H24F2N2O/c19-18(20)8-12-22(13-9-18)17(23)16-6-10-21(11-7-16)14-15-4-2-1-3-5-15/h1-5,16H,6-14H2

InChI Key

RNWAEUJPVVRWJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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